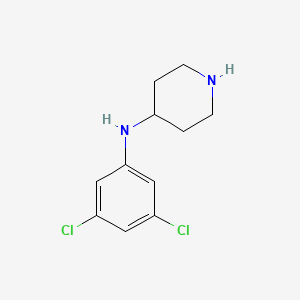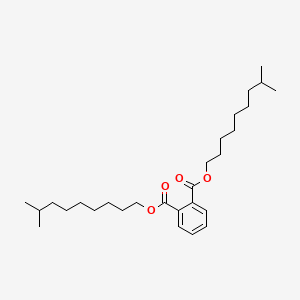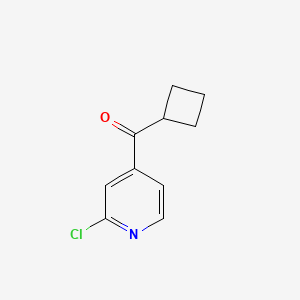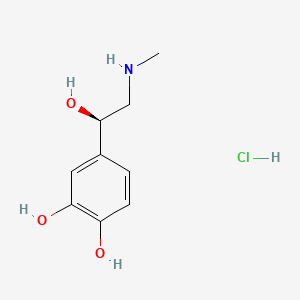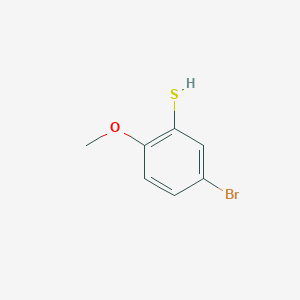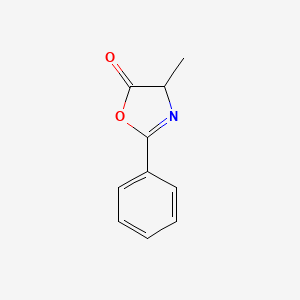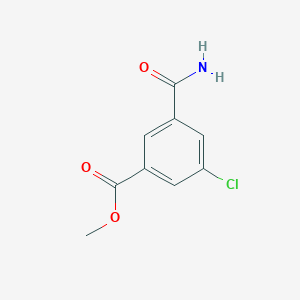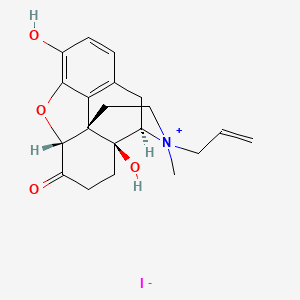
4-(Ethylthio)phenylmagnesium bromide
Overview
Description
Molecular Structure Analysis
Although phenylmagnesium bromide is routinely represented as C6H5MgBr, the molecule is more complex . The compound invariably forms an adduct with two OR2 ligands from the ether or THF solvent . Thus, the Mg is tetrahedral and obeys the octet rule .Chemical Reactions Analysis
Grignard reagents are not very good nucleophiles for regular Sn2 reactions . Instead, their main use is in nucleophilic addition reactions of carbonyl compounds . That is, substances containing C=O bonds . Such substances are usually aldehydes and ketones .Physical And Chemical Properties Analysis
Phenylmagnesium bromide is a strong nucleophile as well as a strong base . It often adds to carbonyls, such as ketones, aldehydes . With carbon dioxide, it reacts to give benzoic acid after an acidic workup .Scientific Research Applications
Grignard Reagent Applications
Substituted Thioketones Synthesis : The reaction of ethyl and phenyl chlorodithioformate with phenylmagnesium bromide at low temperatures has been shown to yield substituted thioketones in acceptable yields, highlighting the utility of Grignard reagents in thioketone synthesis (Larsson & Lawesson, 2010).
Cross-Coupling Reactions : The iron-catalyzed arylation of heteroaryl halides by Grignard reagents, including phenylmagnesium bromide, demonstrates the feasibility of cross-coupling reactions involving non-activated heteroaryl halides, expanding the range of substrates amenable to cross-coupling methodologies (Quintin et al., 2002).
Polymer Formation on Silicon : Anodic decomposition of phenylmagnesium halide at a surface-hydrogenated silicon electrode leads to the formation of polymeric layers covalently anchored to the silicon surface. This process preserves the phenyl ring, resulting in the formation of a polyphenylene polymer, which has implications for materials science and nanotechnology (Fellah et al., 2006).
Nickel-Catalyzed Kumada Reactions : The nickel-catalyzed Kumada reaction, facilitated by a silica-supported nickel(II) complex, utilizes phenylmagnesium chloride for cross-coupling reactions. This method highlights the role of Grignard reagents in creating efficient, recyclable heterogeneous catalyst systems for organic synthesis (Phan et al., 2004).
Asymmetric Synthesis : The asymmetric synthesis of (4S,5S)-2-oxo-4-phenyloxazolidine-5-carboxylic acid demonstrates the stereoselective addition of phenylmagnesium bromide to an N-sulfinimine derived from (R)-glyceraldehyde acetonide. This application underscores the utility of Grignard reagents in enantioselective synthesis, which is crucial for the development of chiral pharmaceuticals and chemicals (Babu et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
magnesium;ethylsulfanylbenzene;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9S.BrH.Mg/c1-2-9-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOWGBAZZILQLQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylthio)phenylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



